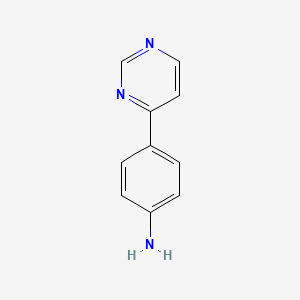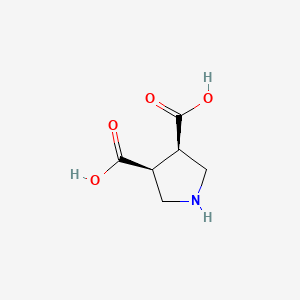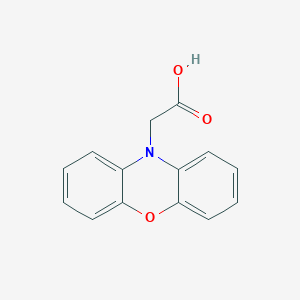
1-Fmoc-4-oxoazepane, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fmoc-4-oxoazepane, 95% (1-Fmoc-4-OA) is an organic compound that is used in a variety of laboratory experiments. It is a versatile and important reagent for the synthesis of many different types of molecules. 1-Fmoc-4-OA is a colorless, crystalline compound that is soluble in most organic solvents. Its structure consists of a cyclic carbon backbone with a single oxygen atom and two methyl groups attached. 1-Fmoc-4-OA is a common reagent used in organic synthesis and has a wide variety of applications in the laboratory.
Wirkmechanismus
The mechanism of action of 1-Fmoc-4-oxoazepane, 95% is not fully understood. However, it is believed to act as a proton donor, transferring a proton to a substrate molecule. This proton transfer is believed to be responsible for the catalytic activity of 1-Fmoc-4-oxoazepane, 95% in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fmoc-4-oxoazepane, 95% have not been extensively studied. However, it is believed to have a low toxicity in humans and animals. It is also believed to have a low potential for adverse reactions, as it does not interact with proteins or enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-Fmoc-4-oxoazepane, 95% in laboratory experiments is its versatility. It is a useful reagent for a wide variety of organic reactions and can be used to synthesize complex molecules. Additionally, it is a relatively inexpensive reagent and can be easily obtained from most chemical suppliers. The main limitation of 1-Fmoc-4-oxoazepane, 95% is its low solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
1. Further research into the mechanism of action of 1-Fmoc-4-oxoazepane, 95% could lead to the development of new and improved methods for the synthesis of complex molecules.
2. The use of 1-Fmoc-4-oxoazepane, 95% as a drug candidate could be explored further, as its low toxicity and low potential for adverse reactions make it an attractive option.
3. Studies into the biochemical and physiological effects of 1-Fmoc-4-oxoazepane, 95% could lead to a better understanding of its potential applications in medicine.
4. The development of new synthetic methods that use 1-Fmoc-4-oxoazepane, 95% as a reagent could lead to the synthesis of new and interesting molecules.
5. Further research into the solubility of 1-Fmoc-4-oxoazepane, 95% in water could lead to improved methods for its use in aqueous solutions.
6. The use of 1-Fmoc-4-oxoazepane, 95% as a reagent in the synthesis of peptides and proteins could be explored further, as this could lead to the development of new drugs and therapeutic agents.
Synthesemethoden
The synthesis of 1-Fmoc-4-oxoazepane, 95% is typically accomplished through a two-step process. The first step involves the reaction of 4-methylbenzaldehyde with 2,2-dimethoxypropane in the presence of pyridine and a catalytic amount of palladium chloride. This reaction produces a product known as 1-Fmoc-4-methylbenzaldehyde. The second step involves the reaction of 1-Fmoc-4-methylbenzaldehyde with aqueous sodium hydroxide. This reaction produces 1-Fmoc-4-oxoazepane, 95% as the final product.
Wissenschaftliche Forschungsanwendungen
1-Fmoc-4-oxoazepane, 95% has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. It has also been used as a building block for the synthesis of complex molecules, such as peptides and proteins. 1-Fmoc-4-oxoazepane, 95% has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEPXWYMGAQBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363867 |
Source


|
| Record name | 1-Fmoc-4-oxoazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate | |
CAS RN |
6048-53-9 |
Source


|
| Record name | 1-Fmoc-4-oxoazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)


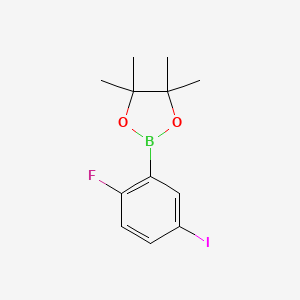
![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)
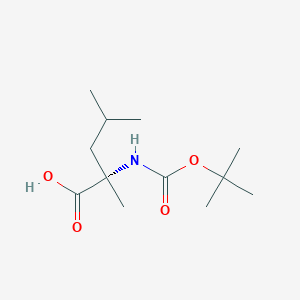

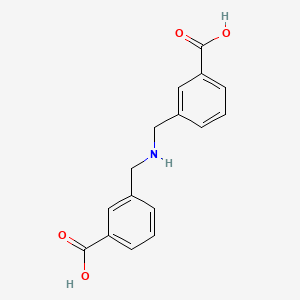
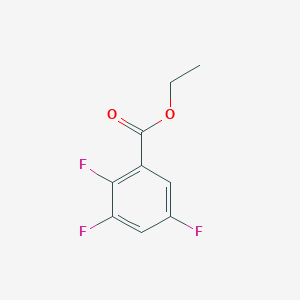
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
